Ethyl 2-(2-chloroacetamido)-5-ethyl-4-methylthiophene-3-carboxylate
Overview
Description
Ethyl 2-(2-chloroacetamido)-5-ethyl-4-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloroacetamido)-5-ethyl-4-methylthiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the chloroacetamido group and the esterification of the carboxylate group. The reaction conditions often involve the use of reagents such as chloroacetyl chloride, ethyl alcohol, and catalysts like sulfuric acid or hydrochloric acid. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloroacetamido)-5-ethyl-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloroacetamido group can be reduced to an amine.
Substitution: The chlorine atom in the chloroacetamido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-chloroacetamido)-5-ethyl-4-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloroacetamido)-5-ethyl-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to various biological effects. The thiophene ring’s aromaticity and electron-donating properties also play a role in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Ethyl 2-(2-chloroacetamido)-5-ethyl-4-methylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-(2-chloroacetamido)-5-methylthiophene-3-carboxylate: Similar structure but lacks the ethyl group at the 5-position.
Ethyl 2-(2-chloroacetamido)-4-methylthiophene-3-carboxylate: Similar structure but lacks the ethyl group at the 4-position.
Ethyl 2-(2-chloroacetamido)-5-ethylthiophene-3-carboxylate: Similar structure but lacks the methyl group at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5-ethyl-4-methylthiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-4-8-7(3)10(12(16)17-5-2)11(18-8)14-9(15)6-13/h4-6H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIMWUDFMNKFKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(S1)NC(=O)CCl)C(=O)OCC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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